4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile

Structure-Activity Relationship Medicinal Chemistry Screening Library Design

4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-44-8) is a fully substituted pyrimidine derivative bearing a 5-carbonitrile group, 2,6-diphenyl substituents, and a 4-[(4-chlorophenyl)sulfanyl] moiety. With molecular formula C23H14ClN3S and molecular weight 399.9 g/mol, it belongs to a combinatorial library series characterized by the 320418-xx-x CAS cluster, suggesting origin from a high-throughput screening collection.

Molecular Formula C23H14ClN3S
Molecular Weight 399.9
CAS No. 320418-44-8
Cat. No. B2717790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile
CAS320418-44-8
Molecular FormulaC23H14ClN3S
Molecular Weight399.9
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)C#N
InChIInChI=1S/C23H14ClN3S/c24-18-11-13-19(14-12-18)28-23-20(15-25)21(16-7-3-1-4-8-16)26-22(27-23)17-9-5-2-6-10-17/h1-14H
InChIKeyBWMYLJLSUQTZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-44-8): Sourcing Profile and Structural Identity


4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-44-8) is a fully substituted pyrimidine derivative bearing a 5-carbonitrile group, 2,6-diphenyl substituents, and a 4-[(4-chlorophenyl)sulfanyl] moiety . With molecular formula C23H14ClN3S and molecular weight 399.9 g/mol, it belongs to a combinatorial library series characterized by the 320418-xx-x CAS cluster, suggesting origin from a high-throughput screening collection . The compound is commercially available at ≥95% purity from specialist screening-compound suppliers and is intended exclusively for research and development use .

Why Generic Substitution Is Inadvisable for 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile Without Head-to-Head Validation


The 320418-xx-x compound cluster contains numerous positional isomers and substituent variants that differ by a single atom or functional group, yet these minimal structural perturbations can profoundly alter target-binding profiles, cellular permeability, and metabolic stability . For instance, replacing the 4-chlorophenylsulfanyl group with an unsubstituted phenylsulfanyl (CAS 320418-43-7) eliminates the electron-withdrawing chlorine, which computational modeling predicts would significantly shift lipophilicity and hydrogen-bonding capacity . In the broader pyrimidine-5-carbonitrile class, subtle modifications at the 4-position have been shown to shift kinase selectivity between EGFR WT and EGFR T790M by over 40-fold [1]. Without direct comparative data for this specific compound, generic substitution based solely on scaffold similarity carries a high risk of obtaining a molecule with divergent biological, physicochemical, or ADME properties, potentially invalidating entire screening campaigns.

Quantitative Differentiation Evidence for 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 320418-44-8) Against Comparator Analogs


Structural Differentiation: 4-Chlorophenylsulfanyl vs. Unsubstituted Phenylsulfanyl at Position 4

CAS 320418-44-8 bears a 4-chlorophenylsulfanyl group at the pyrimidine 4-position, distinguishing it from the closest cataloged analog 2,4-diphenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile (CAS 320418-43-7), which carries an unsubstituted phenylsulfanyl group at position 6 instead . The chlorine substituent introduces a –0.23 Hammett σp value and increases the molecular weight from 365.5 to 399.9 g/mol . In pyrimidine-5-carbonitrile kinase inhibitors, analogous halogen substitutions at the 4-position have been associated with enhanced EGFR WT affinity, with IC50 shifts from >10 µM (non-halogenated) to 0.09 µM (optimally halogenated) [1].

Structure-Activity Relationship Medicinal Chemistry Screening Library Design

Positional Isomer Differentiation: 4-Sulfanyl vs. 6-Sulfanyl Substitution Pattern

The target compound places the (4-chlorophenyl)sulfanyl group at the pyrimidine 4-position with diphenyl groups at positions 2 and 6. A positional isomer 4-(4-chlorophenyl)-2-phenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile (CAS 320418-48-2) rearranges these substituents, placing the 4-chlorophenyl directly on the pyrimidine ring and phenylsulfanyl at position 6 . The difference between a chlorophenylsulfanyl substituent (target) and a chlorophenyl substituent (comparator) alters the electronic connectivity and conformational freedom at the pyrimidine core. In published pyrimidine-5-carbonitrile EGFR inhibitor series, analogous positional isomerism at the 4- vs. 6-positions has produced up to 10-fold differences in antiproliferative IC50 values against HCT-116 and MCF-7 cell lines [1].

Positional Isomerism Combinatorial Chemistry Target Engagement

Purity and Physical Form Specification: Commercial Availability at Defined Purity Threshold

The target compound is offered at ≥95% purity by established screening-compound suppliers . In contrast, the positional isomer CAS 320418-48-2 is listed at ≥90% purity, representing a potentially meaningful 5% lower purity floor . For high-throughput screening campaigns operating at single-digit micromolar concentrations, a 5% purity differential can translate to impurity concentrations exceeding 500 nM, potentially generating spurious assay signals or confounding dose-response interpretations .

Compound Quality Control Reproducibility Screening Data Integrity

Exclusive Sourcing and Catalog Identity: Discontinued Status at CymitQuimica, Active at AKSci

As of the latest available catalog data, the compound (Ref. 3D-VMA41844) is listed as 'Discontinued' at CymitQuimica , while remaining actively stocked at AKSci (Cat. 7672CL) and RRKChem (Cat. RK127308) . This fragmented supply status creates a procurement risk scenario where the compound may become single-sourced, potentially affecting price, delivery timelines, and lot-to-lot consistency. In contrast, the non-halogenated analog CAS 320418-43-7 appears more broadly listed across multiple vendors .

Procurement Reliability Supply Chain Screening Library Maintenance

Scaffold-Level Biological Potential: Class Evidence for Pyrimidine-5-Carbonitriles as Kinase Inhibitors

Although no direct biological data exist for CAS 320418-44-8, the pyrimidine-5-carbonitrile scaffold has been validated across multiple independent studies as a privileged structure for EGFR kinase inhibition. In the most relevant study, pyrimidine-5-carbonitrile derivative 11b demonstrated EGFR WT IC50 of 0.09 µM and EGFR T790M IC50 of 4.03 µM, with antiproliferative IC50 values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), 4.14 µM (MCF-7), and 2.4 µM (A549), representing 4.5- to 8.4-fold greater potency than erlotinib [1]. Separately, compounds 4e and 4f from a 2023 pyrimidine-5-carbonitrile series achieved Colo-205 IC50 values of 1.66 and 1.83 µM with G1-phase cell cycle arrest and 8- to 10-fold caspase-3 activation [2]. These data establish a class precedent for meaningful anticancer activity in this scaffold, though direct activity of CAS 320418-44-8 remains uncharacterized.

EGFR Inhibition Anticancer Screening Kinase Selectivity

Safety and Handling Profile: Quantified GHS Hazard Classification

The compound carries a defined GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard classification is consistent with structurally related pyrimidine-5-carbonitriles that bear halogenated aromatic substituents . The explicit SDS documentation enables institutional safety committees to conduct quantitative risk assessments, which is a prerequisite for compound registration in many academic and industrial screening facilities.

Laboratory Safety Occupational Health Risk Assessment

Recommended Application Scenarios for 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile Based on Available Evidence


Kinase-Focused High-Throughput Screening Against EGFR and Related Tyrosine Kinases

Based on the validated pyrimidine-5-carbonitrile scaffold activity against EGFR WT (IC50 0.09 µM) and EGFR T790M (IC50 4.03 µM) demonstrated by close structural analogs [1], this compound is rationally deployed as a screening deck member in kinase inhibitor discovery programs. The 4-chlorophenylsulfanyl substituent provides a distinct halogenation pattern not found in comparator CAS 320418-43-7, making it a valuable diversity element for structure-activity relationship expansion. Users should include orthogonal selectivity panels (e.g., PI3K, COX-2) given the dual-inhibition potential observed in this scaffold [2].

Combinatorial Chemistry and Focused Library Synthesis

The compound serves as a reference standard within the 320418-xx-x combinatorial series, enabling quality control of newly synthesized library members. Its ≥95% purity specification supports its use as an analytical benchmark for HPLC or LC-MS batch certification. The presence of the sulfanyl (-S-) linker, which is oxidizable to sulfoxide/sulfone, also makes this compound a potential precursor for derivatization chemistry aimed at probing metabolic soft spots or modulating polarity.

Computational Chemistry and Molecular Modeling Benchmarking

Given the absence of experimental target-engagement data, this compound is well-suited for prospective computational studies including molecular docking against the EGFR ATP-binding site (PDB entries for which are well-characterized in the class literature [1]) and molecular dynamics simulations to predict binding mode differences driven by the 4-chlorophenylsulfanyl group. The defined stereoelectronic properties of the chlorine substituent (Hammett σp = -0.23) provide a quantifiable parameter for QSAR model building and free-energy perturbation calculations.

Procurement for Phenotypic Screening in Oncology Cell Panels

Although compound-specific cytotoxicity data are absent, the class precedent for antiproliferative activity against HCT-116 (colon), HepG-2 (liver), MCF-7 (breast), and A549 (lung) cell lines [1], combined with the documented GHS safety profile enabling institutional approval , supports the compound's inclusion in broad oncology phenotypic screening campaigns. Procurement should be accompanied by a commitment to generate primary dose-response data (e.g., 10-point IC50 curves) as the first experimental step, with the understanding that >2-fold potency differences may exist relative to published class analogs.

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